molecular formula C22H25N5 B3094435 TLR7/8 agonist 1 CAS No. 1258457-59-8

TLR7/8 agonist 1

Cat. No.: B3094435
CAS No.: 1258457-59-8
M. Wt: 359.5
InChI Key: SDSKFWHQCNBICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 1 typically involves the construction of an imidazoquinoline scaffold, followed by various substitutions to enhance its activity. One common method involves the use of triazole tethered imidazoquinolines . The reaction conditions often include the use of anhydrous solvents like methanol and sodium methoxide, with heating at around 65°C for specific durations .

Industrial Production Methods: Industrial production methods for TLR7/8 agonists involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: TLR7/8 agonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which are evaluated for their TLR7/8 agonistic activity .

Scientific Research Applications

Chemistry: In chemistry, TLR7/8 agonist 1 is used as a model compound to study the structure-activity relationship of imidazoquinolines. Researchers explore different substitutions to enhance its efficacy and specificity .

Biology: In biology, this compound is used to study the activation of immune cells, particularly dendritic cells and macrophages. It helps in understanding the signaling pathways involved in innate immunity .

Medicine: In medicine, this compound is being investigated for its potential in cancer immunotherapy. It has shown promise in enhancing the efficacy of immune checkpoint inhibitors and in remodeling the tumor microenvironment .

Industry: In the pharmaceutical industry, this compound is used in the development of new vaccines and immunotherapeutic agents. Its ability to activate immune responses makes it a valuable adjuvant in vaccine formulations .

Comparison with Similar Compounds

Uniqueness: TLR7/8 agonist 1 is unique due to its specific substitutions on the imidazoquinoline scaffold, which enhance its activity and specificity towards TLR7 and TLR8. This makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSKFWHQCNBICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TLR7/8 agonist 1
Reactant of Route 2
TLR7/8 agonist 1
Reactant of Route 3
TLR7/8 agonist 1
Reactant of Route 4
TLR7/8 agonist 1
Reactant of Route 5
TLR7/8 agonist 1
Reactant of Route 6
TLR7/8 agonist 1

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